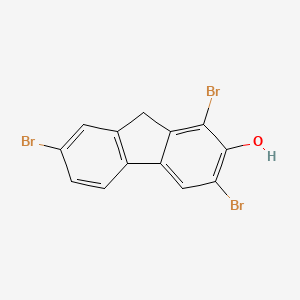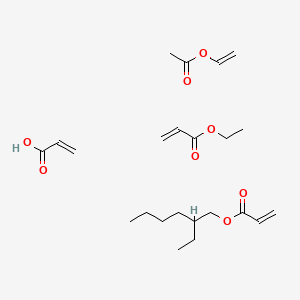
Ethenyl acetate;2-ethylhexyl prop-2-enoate;ethyl prop-2-enoate;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethenyl acetate; 2-ethylhexyl prop-2-enoate; ethyl prop-2-enoate; prop-2-enoic acid” is a combination of four distinct chemical entities, each with unique properties and applications. These compounds are widely used in various industries, including the production of polymers, adhesives, and coatings. They are known for their reactivity and versatility in chemical synthesis.
Preparation Methods
Ethenyl Acetate: Ethenyl acetate, also known as vinyl acetate, is typically produced by the reaction of ethylene and acetic acid in the presence of a palladium catalyst. The reaction conditions include high temperature and pressure to achieve optimal yields.
2-Ethylhexyl Prop-2-enoate: This reaction is catalyzed by strong acids such as methanesulfonic acid and often involves the use of hydroquinone as a polymerization inhibitor .
Ethyl Prop-2-enoate: This reaction can also be carried out using ion exchange resins as catalysts .
Prop-2-enoic Acid: This process involves the use of air or oxygen in the presence of a catalyst such as molybdenum or vanadium oxides .
Chemical Reactions Analysis
Ethenyl Acetate: Ethenyl acetate undergoes polymerization reactions to form polyvinyl acetate, which is used in adhesives and paints. It can also undergo hydrolysis to produce acetic acid and ethanol .
2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate can undergo free-radical polymerization to form polymers used in adhesives and coatings. It can also react with other monomers such as styrene and vinyl acetate to form copolymers .
Ethyl Prop-2-enoate: Ethyl prop-2-enoate is highly reactive and can undergo various types of reactions, including polymerization, transesterification, and addition reactions. It is commonly used in the production of polymers and resins .
Prop-2-enoic Acid: Prop-2-enoic acid can undergo polymerization to form polyacrylic acid, which is used in superabsorbent materials. It can also participate in addition reactions with various nucleophiles .
Scientific Research Applications
Ethenyl Acetate: Ethenyl acetate is widely used in the production of polyvinyl acetate, which is a key component in adhesives, paints, and coatings. It is also used as a precursor in the synthesis of various organic compounds .
2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate is used in the production of pressure-sensitive adhesives, sealants, and coatings. It is also used in the manufacture of elastomers and plasticizers .
Ethyl Prop-2-enoate: Ethyl prop-2-enoate is used in the production of polymers, resins, and elastomers. It is also a key intermediate in the synthesis of various pharmaceutical compounds .
Prop-2-enoic Acid: Prop-2-enoic acid is used in the production of superabsorbent polymers, which are used in products such as diapers and sanitary napkins. It is also used in the manufacture of detergents and dispersants .
Mechanism of Action
The mechanism of action for these compounds varies depending on their specific applications. For example, in polymerization reactions, the vinyl group in ethenyl acetate and ethyl prop-2-enoate undergoes free-radical polymerization to form long-chain polymers. In esterification reactions, the carboxyl group in prop-2-enoic acid reacts with alcohols to form esters .
Comparison with Similar Compounds
Similar Compounds:
- Methyl acrylate
- Butyl acrylate
- Vinyl acetate
- Acrylic acid
Uniqueness: The uniqueness of these compounds lies in their specific reactivity and applications. For example, 2-ethylhexyl prop-2-enoate is known for its flexibility and low volatility, making it ideal for use in adhesives and sealants. Ethyl prop-2-enoate, on the other hand, is highly reactive and is used in the production of a wide range of polymers and resins .
These compounds are integral to various industrial processes and continue to be the subject of extensive research and development.
Properties
CAS No. |
54579-45-2 |
|---|---|
Molecular Formula |
C23H38O8 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
ethenyl acetate;2-ethylhexyl prop-2-enoate;ethyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C5H8O2.C4H6O2.C3H4O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-5(6)7-4-2;1-3-6-4(2)5;1-2-3(4)5/h6,10H,3-5,7-9H2,1-2H3;3H,1,4H2,2H3;3H,1H2,2H3;2H,1H2,(H,4,5) |
InChI Key |
WLRMOIVJIQPBQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C.CCOC(=O)C=C.CC(=O)OC=C.C=CC(=O)O |
Related CAS |
54579-45-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-](/img/structure/B14639880.png)
![4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14639881.png)
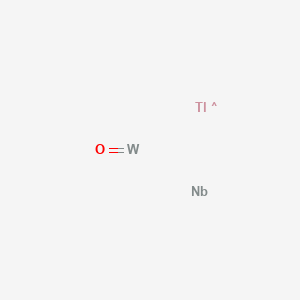

![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
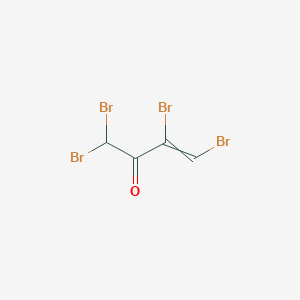
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
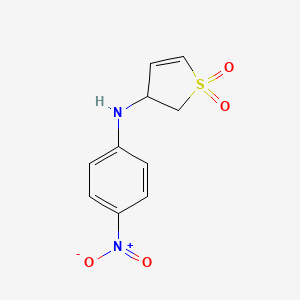
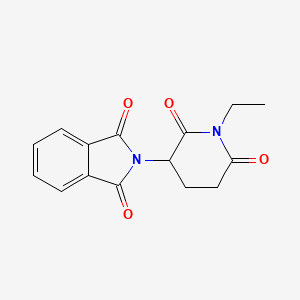
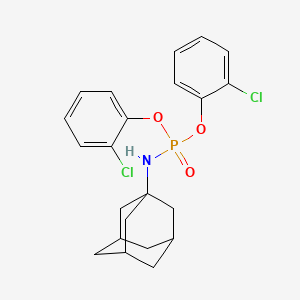
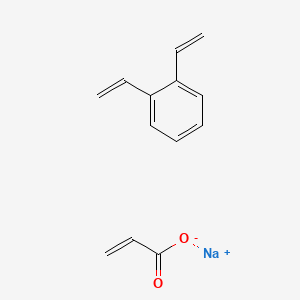
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
